Cas no 256924-07-9 (1-benzyl-2,3-dihydroindol-6-amine)

1-Benzyl-2,3-dihydroindol-6-amine is a synthetic organic compound featuring a benzyl-substituted dihydroindole core with an amine functional group at the 6-position. This structure imparts versatility in pharmaceutical and chemical research, particularly as an intermediate in the synthesis of bioactive molecules. The dihydroindole scaffold is known for its relevance in medicinal chemistry, often contributing to binding affinity and selectivity in drug design. The amine group enhances reactivity, enabling further derivatization for the development of novel compounds. Its well-defined chemical properties make it suitable for applications in ligand synthesis, small-molecule probes, and potential therapeutic agents. Proper handling and storage under inert conditions are recommended to maintain stability.
1-benzyl-2,3-dihydroindol-6-amine structure
256924-07-9 structure
Product Name:1-benzyl-2,3-dihydroindol-6-amine
CAS No:256924-07-9
MF:C15H16N2
MW:224.300943374634
MDL:MFCD11137654
CID:1423883
PubChem ID:22240496
Update Time:2025-06-08

1-benzyl-2,3-dihydroindol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-2,3-dihydroindol-6-amine
    • 1H-Indol-6-amine, 2,3-dihydro-1-(phenylmethyl)-
    • SureCN2001003
    • 1-benzyl-6-indolinamine
    • AG-E-79200
    • 1-BENZYL-2,3-DIHYDRO-1H-INDOL-6-YLAMINE
    • CTK0I6583
    • 256924-07-9
    • DB-067445
    • SCHEMBL2001003
    • AKOS000223971
    • 1-Benzylindolin-6-amine
    • CS-0336166
    • SB36224
    • 1-Benzyl-2,3-dihydro-1H-indol-6-amine
    • 1h-indol-6-amine,2,3-dihydro-1-(phenylmethyl)-
    • DTXSID80623731
    • MDL: MFCD11137654
    • Inchi: 1S/C15H16N2/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-7,10H,8-9,11,16H2
    • InChI Key: IWJSFAHMBNVJIU-UHFFFAOYSA-N
    • SMILES: N1(CC2C=CC=CC=2)C2C=C(C=CC=2CC1)N

Computed Properties

  • Exact Mass: 224.13148
  • Monoisotopic Mass: 224.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.3Ų

Experimental Properties

  • PSA: 29.26

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1-benzyl-2,3-dihydroindol-6-amine Suppliers

Amadis Chemical Company Limited
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(CAS:256924-07-9)1-benzyl-2,3-dihydroindol-6-amine
Order Number:A1034506
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:54
Price ($):478.0
Email:sales@amadischem.com

Additional information on 1-benzyl-2,3-dihydroindol-6-amine

Introduction to 1-benzyl-2,3-dihydroindol-6-amine (CAS No. 256924-07-9)

1-benzyl-2,3-dihydroindol-6-amine, identified by the Chemical Abstracts Service Number (CAS No.) 256924-07-9, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole derivatives family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 1-benzyl-2,3-dihydroindol-6-amine incorporates a benzyl substituent at the 1-position and an amine group at the 6-position of a 2,3-dihydroindole core, which together contribute to its unique chemical properties and biological interactions.

The indole scaffold is a privileged structure in drug discovery, owing to its presence in numerous bioactive natural products and pharmacologically relevant compounds. The modification of the indole ring at various positions has been extensively explored to modulate its pharmacokinetic and pharmacodynamic profiles. In particular, derivatives featuring an amine functionality at the 6-position have shown promise in various preclinical studies as potential modulators of enzymatic and receptor-mediated pathways.

Recent advancements in computational chemistry and structure-based drug design have facilitated the identification of novel indole derivatives with enhanced binding affinity and selectivity. Among these, 1-benzyl-2,3-dihydroindol-6-amine has been highlighted for its potential role in inhibiting specific targets implicated in neurological disorders, cancer, and inflammatory conditions. The benzyl group at the 1-position not only enhances solubility but also influences electronic distribution across the molecule, thereby affecting its interaction with biological macromolecules.

One of the most compelling aspects of 1-benzyl-2,3-dihydroindol-6-amine is its reported activity as a modulator of neurotransmitter receptors. Studies have suggested that this compound may interact with serotonin receptors (e.g., 5-HT1A and 5-HT7), which are implicated in mood regulation, anxiety, and cognitive functions. The amine group at the 6-position provides a hydrogen bond donor capability, enabling precise alignment with receptor binding pockets and facilitating high-affinity interactions.

In addition to its neurological applications, 1-benzyl-2,3-dihydroindol-6-amine has been investigated for its potential anti-cancer properties. Preclinical data indicate that this compound can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and modulating intracellular signaling pathways. The benzyl substituent appears to play a critical role in this process by influencing the compound’s ability to penetrate cell membranes and reach intracellular targets.

The synthesis of 1-benzyl-2,3-dihydroindol-6-amine typically involves multi-step organic reactions starting from commercially available precursors such as tryptophan or indole derivatives. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to conduct large-scale screening studies for new drug candidates. The use of palladium-catalyzed cross-coupling reactions has been particularly valuable in constructing the indole core with high regioselectivity and yield.

Evaluation of 1-benzyl-2,3-dihydroindol-6-amine in vitro has revealed promising results regarding its metabolic stability and bioavailability. Computational modeling studies have predicted that this compound exhibits favorable pharmacokinetic properties, including adequate solubility and moderate lipophilicity, which are essential for effective drug delivery. Furthermore, preliminary toxicological assessments suggest that it demonstrates low toxicity at therapeutic doses, although further studies are warranted to fully characterize its safety profile.

The growing interest in 1-benzyl-2,3-dihydroindol-6-amine underscores the broader trend toward discovering novel therapeutic agents based on indole derivatives. Its unique structural features make it a versatile scaffold for further chemical modifications aimed at optimizing biological activity and minimizing side effects. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the development of next-generation drugs derived from this class of compounds.

In conclusion,1-benzyl-2,3-dihydroindol-6-aminedemonstrates significant potential as a pharmacological tool for addressing various human health challenges. Its structural features, combined with emerging research findings on its biological activities, position it as a promising candidate for further clinical investigation. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:256924-07-9)1-benzyl-2,3-dihydroindol-6-amine
A1034506
Purity:99%
Quantity:1g
Price ($):478.0
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